

biological activity of 2-Amino-4,5-dimethoxybenzonitrile derivatives

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Compound of Interest

Compound Name:	2-Amino-4,5-dimethoxybenzonitrile
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An In-Depth Technical Guide on the Biological Activity of **2-Amino-4,5-dimethoxybenzonitrile** Derivatives

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Abstract

The **2-amino-4,5-dimethoxybenzonitrile** scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules. Its unique electronic and structural characteristics, conferred by the ortho-amino nitrile arrangement and the electron-donating methoxy groups, make it an ideal starting point for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives of **2-amino-4,5-dimethoxybenzonitrile**, with a particular focus on their anticancer properties and mechanisms of action as kinase inhibitors. We will delve into the synthetic strategies, structure-activity relationships, and the experimental protocols utilized to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The 2-Amino-4,5-dimethoxybenzonitrile Core: A Privileged Scaffold

The **2-amino-4,5-dimethoxybenzonitrile** molecule is a highly functionalized aromatic compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.^[1] The electron-rich benzene ring, substituted with amino, nitrile, and two methoxy groups, provides multiple reactive sites for chemical modification. The ortho-positioning of the amino and nitrile groups is particularly significant as it facilitates the construction of fused heterocyclic structures, most notably quinazolines, which are prominent in many approved drugs.^[1] The dimethoxy substituents are not merely passive elements; they actively influence the molecule's solubility, electronic properties, and ultimately, its biological activity by enhancing the electron density of the aromatic ring.^[1]

Physicochemical Properties

While extensive experimental data for **2-amino-4,5-dimethoxybenzonitrile** itself is not always available in public literature, its properties can be inferred from closely related structures.

Property	Predicted Value/Information
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂
IUPAC Name	2-amino-4,5-dimethoxybenzonitrile
CAS Number	26961-27-3
Appearance	Solid
Storage	Sealed in dry, 2-8°C
Key Spectroscopic Features	The infrared spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the methoxy groups (C-O stretching). ^[1]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the 2-aminobenzonitrile scaffold have demonstrated significant potential as anticancer agents. This activity is often attributed to their ability to interfere with key signaling pathways that drive the proliferation and survival of cancer cells.

Kinase Inhibition: Targeting the Engines of Cell Growth

A prominent mechanism through which benzonitrile derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when aberrantly activated, can lead to uncontrolled cell growth and proliferation, particularly in non-small cell lung cancer (NSCLC).^[2] The 2-aminobenzonitrile core is a key structural component of several potent EGFR inhibitors. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a known precursor in the synthesis of Gefitinib, a highly effective EGFR tyrosine kinase inhibitor used in cancer therapy.^[3] This underscores the importance of the specific arrangement of functional groups on the benzonitrile ring for achieving the desired pharmacological activity.^[3]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).^[3] Like EGFR, VEGFRs are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.^[3] The development of dual inhibitors that target both EGFR and VEGFR is a significant area of interest in cancer therapy, and the versatile 2-aminobenzonitrile scaffold is a promising starting point for designing such molecules.

Microtubule Disruption and Centrosome Declustering

Some derivatives incorporating the 2-aminobenzonitrile motif have been shown to exert their anticancer effects through mechanisms other than kinase inhibition. For example, a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which can be synthesized from precursors containing the aminobenzonitrile moiety, have demonstrated potent antiproliferative activities.^[4] These compounds were found to induce microtubule disruption, lead to G2/M cell cycle arrest, and cause centrosome de-clustering in melanoma cells.^[4] This pleiotropic mechanism of action, which also includes anti-angiogenic effects, highlights the diverse biological activities that can be achieved from this chemical scaffold.^[4]

Inhibition of Dihydrofolate Reductase (DHFR)

The 2-aminobenzonitrile scaffold can also be incorporated into larger heterocyclic systems that target other critical enzymes in cancer cell metabolism. For example, 2,4-diamino-6-(2,5-

dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative that can be conceptualized as an elaboration of the core structure, is a potent inhibitor of mammalian dihydrofolate reductase (DHFR).^[5] DHFR is essential for the synthesis of nucleotides and amino acids, and its inhibition leads to the disruption of DNA synthesis and cell death. This compound has shown significant activity against Walker 256 carcinosarcoma in rats.^[5]

Experimental Protocols for Biological Evaluation

The following section details standardized protocols for assessing the biological activity of novel **2-Amino-4,5-dimethoxybenzonitrile** derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC_{50}).

Materials:

- Cancer cell lines (e.g., A549, MCF-7, PC-3)
- Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- 96-well plates
- Test compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the plates and add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of a test compound for a specific kinase.

Materials:

- Recombinant human EGFR kinase
- Kinase buffer

- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compound stock solution (in DMSO)
- 96-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Plate reader capable of luminescence detection

Procedure:

- Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
- Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.
- ATP Addition: Add ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Luminescence Measurement: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Data Summary

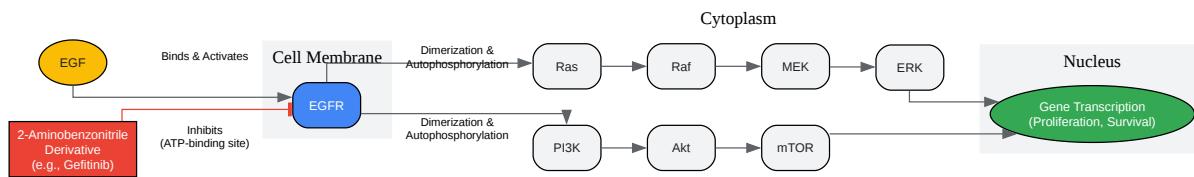
The following table summarizes the reported anticancer activities of various derivatives that share a similar structural scaffold with **2-Amino-4,5-dimethoxybenzonitrile**.

Compound ID/Class	Cancer Cell Line(s)	Biological Activity/IC ₅₀ (μM)	Reference
Pyrimidine derivatives with 2-amino-N-methoxybenzamide (Compound 5d)	NSCLC	0.095	[6]
Pyrimidine derivatives with 2-amino-N-methoxybenzamide (Compound 5h)	NSCLC	0.071	[6]
5-trifluoromethylpyrimidine derivative (Compound 4c)	A549, PC-3, HepG2	0.56, 2.46, 2.21 respectively	[6]
2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles (Compound 1d)	518A2 (Melanoma)	High antiproliferative activity, induces microtubule disruption and centrosome de-clustering.	[4]
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U)	Walker 256	Potent inhibitor of mammalian dihydrofolate reductase with significant in vivo activity.	[5]
2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (Compound 3b)	HT-29 (in vivo)	Significant reduction in xenograft growth, potent tubulin polymerization inhibitor.	[7]

Visualizations of Mechanisms and Workflows

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cancer cell signaling and how its inhibition by small molecules can block downstream pro-survival pathways.

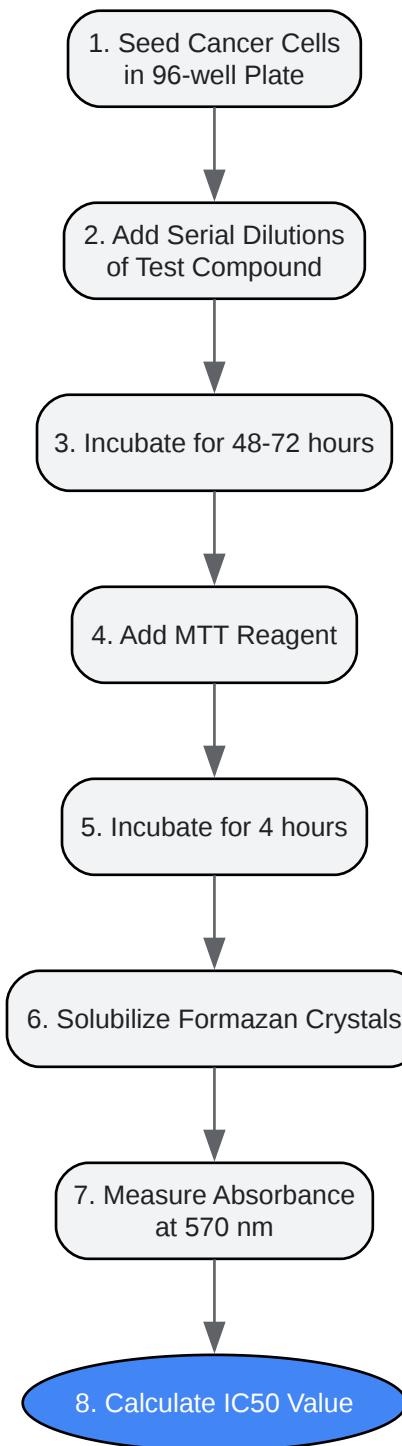


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Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This diagram outlines the key steps in determining the cytotoxic effects of a compound on cancer cells.



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Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

The **2-amino-4,5-dimethoxybenzonitrile** scaffold and its close analogs represent a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated ability of its derivatives to potently inhibit key protein kinases, disrupt microtubule dynamics, and interfere with other essential cellular processes provides a strong rationale for their continued exploration. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to identify clinical candidates with superior efficacy and safety profiles.

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